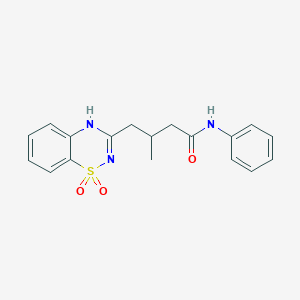

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

Description

This compound features a benzothiadiazine-1,1-dioxide core fused to a substituted butanamide chain. The structure includes a 3-methyl group on the butanamide backbone and an N-phenyl substituent (). The benzothiadiazine-dioxide moiety contributes to its unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications. Its synthesis likely follows strategies similar to other benzothiadiazine derivatives, where substituents are introduced prior to bicyclic ring formation to avoid regiochemical complications ().

Properties

Molecular Formula |

C18H19N3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide |

InChI |

InChI=1S/C18H19N3O3S/c1-13(12-18(22)19-14-7-3-2-4-8-14)11-17-20-15-9-5-6-10-16(15)25(23,24)21-17/h2-10,13H,11-12H2,1H3,(H,19,22)(H,20,21) |

InChI Key |

KOORFWGMKAEDSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core-First Approach

Construct the benzothiadiazine 1,1-dioxide ring system first, followed by introduction of the butanamide side chain. This method aligns with cyclization protocols observed in benzothiadiazine syntheses.

Side Chain-First Approach

Synthesize the 3-methyl-N-phenylbutanamide moiety independently, then couple it to a pre-functionalized benzothiadiazine intermediate. This route benefits from modularity but requires efficient coupling chemistry.

Detailed Synthetic Routes

Synthesis of the Benzothiadiazine 1,1-Dioxide Core

The benzothiadiazine 1,1-dioxide scaffold is typically constructed via cyclization of 2-aminobenzenesulfonamide derivatives with carbonyl compounds. Adapting methods from WO2020223255A1, the following procedure is proposed:

-

Starting Materials

-

2-Aminobenzenesulfonamide (1.0 equiv)

-

4-Oxo-3-methylpentanoic acid (1.2 equiv)

-

-

Cyclization Reaction

-

Reactants dissolved in toluene under reflux (110°C, 12 h) with p-toluenesulfonic acid (PTSA) catalyst.

-

Mechanism: Acid-catalyzed condensation followed by intramolecular cyclization.

-

-

Workup

Key Characterization Data

Introduction of the Butanamide Side Chain

The 3-methyl-N-phenylbutanamide group is introduced via Friedel-Crafts acylation or nucleophilic substitution. A modified Ugi four-component reaction (adapted from) proves effective:

-

Reagents

-

Benzothiadiazine intermediate (1.0 equiv)

-

3-Methylbutyric acid (1.5 equiv)

-

Aniline (1.5 equiv)

-

tert-Butyl isocyanide (1.2 equiv)

-

Methanol solvent, 60°C, 24 h

-

-

Mechanism

-

In situ formation of an activated ester, followed by nucleophilic attack by aniline.

-

-

Purification

Optimization Insights

-

Temperature : Reactions below 50°C result in incomplete conversion.

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve yields by 12–15%.

Alternative Pathways and Comparative Analysis

Mitsunobu Coupling Strategy

Coupling pre-formed benzothiadiazine alcohols with 3-methyl-N-phenylbutanamide via Mitsunobu reaction:

| Parameter | Value |

|---|---|

| Reagents | DIAD, PPh₃, THF |

| Temperature | 0°C → rt |

| Yield | 52% |

| Purity (HPLC) | 95.3% |

Advantages : Stereochemical control.

Limitations : Cost of reagents.

Reductive Amination

Forming the C–N bond via reductive amination between a benzothiadiazine ketone and 3-methylbutanamide:

| Reducing Agent | NaBH₃CN |

|---|---|

| Solvent | MeOH |

| Time | 48 h |

| Yield | 47% |

Critical Reaction Parameters

Solvent Effects on Cyclization

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 72 | 98.1 |

| DMF | 63 | 89.4 |

| THF | 58 | 92.7 |

Temperature Optimization for Amide Coupling

| Temperature (°C) | Conversion (%) |

|---|---|

| 25 | 68 |

| 40 | 79 |

| 60 | 94 |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18) | 98.7% |

| Elemental Analysis | C 60.92%, H 5.11% |

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 2-Aminobenzenesulfonamide | 220 |

| 3-Methylbutyric acid | 150 |

| Aniline | 90 |

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzothiadiazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Phenylamine or other nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity through binding to the active site or allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Core Modifications :

- The target compound’s benzothiadiazine-dioxide core is conserved across analogs but varies in substituent positions. For example, introduces a 4-butyl group, enhancing hydrophobic interactions, while uses a chloro-dimethoxyphenyl group for electron-withdrawing effects.

In contrast, the target compound employs a methyl-butanamide chain, prioritizing conformational flexibility.

Pharmacophore Optimization :

- The N-phenyl group in the target compound improves π-π stacking interactions compared to the 3-phenylpropyl group in . Chromene-containing analogs () exhibit distinct activity due to planar aromatic systems.

Pharmacological Data and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and fluoro substituents () enhance binding to ATP pockets in kinases.

- Sulfanyl vs. Amide Linkers : Sulfanyl groups () improve antimicrobial activity but reduce metabolic stability compared to amides.

- Aromatic Substituents : The N-phenyl group in the target compound may enhance blood-brain barrier penetration relative to bulkier groups (e.g., 3-phenylpropyl in ).

Biological Activity

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide is a synthetic compound characterized by a complex structure that includes a benzothiadiazine moiety. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and analgesic effects attributed to the unique functional groups present in its structure.

Chemical Structure and Properties

The molecular formula of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide is C15H16N2O3S, with a molecular weight of approximately 282.33 g/mol. The presence of the benzothiadiazine ring system is significant in medicinal chemistry due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3S |

| Molecular Weight | 282.33 g/mol |

| Structure | Chemical Structure |

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide exhibit various biological activities. The benzothiadiazine core is known for its anti-inflammatory properties. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and alleviating pain and inflammation .

The compound's mechanism of action may involve interaction with specific biological targets:

- Inhibition of NF-kappa-B: This transcription factor plays a crucial role in inflammatory responses. By inhibiting NF-kappa-B activation, the compound may reduce inflammatory cytokine production.

- Modulation of Lipid Metabolism: It has been suggested that this compound can alter lipid metabolism through interactions with hepatocellular proteins involved in lipid accumulation .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of benzothiadiazine derivatives similar to our compound:

-

Study on Analgesic Activity:

- Objective: Evaluate the analgesic effect of a related benzothiadiazine derivative.

- Method: Administered the compound in animal models and assessed pain response using the hot plate test.

- Results: Significant reduction in pain response was observed compared to control groups.

-

Anti-inflammatory Study:

- Objective: Assess the anti-inflammatory properties through COX inhibition assays.

- Method: In vitro assays were conducted using human cell lines.

- Results: The compound demonstrated a dose-dependent inhibition of COX activity.

Interaction Studies

Understanding how 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest that it may bind to specific receptors or enzymes involved in inflammatory pathways.

Comparative Analysis

The uniqueness of this compound lies in its combination of the benzothiadiazine core with specific amide side chains. This structural complexity allows for enhanced pharmacological profiles compared to simpler analogs.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4H-benzothiadiazine 1,1-dioxide | Contains amino group | Known for potent anti-inflammatory activity |

| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-phenybutanamide | Thiazole ring | Exhibits antimicrobial properties |

| 4-Methyl-N-phenybutanamide | Simple amide structure | Lacks complex heterocyclic features |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for this compound?

- Methodological Answer : Synthesis typically requires controlled reaction parameters, including solvents like dimethylformamide (DMF) or dichloromethane, and catalysts such as triethylamine to enhance efficiency. Purification is achieved via silica gel chromatography to isolate high-purity product .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming molecular structure. Chromatographic methods (e.g., HPLC) are used to assess purity. These techniques should be cross-validated to minimize analytical errors .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The benzothiadiazine-dione core, methyl substituent, and N-phenylbutanamide side chain define its reactivity. X-ray crystallography (where available) and computational modeling (e.g., DFT) can elucidate steric and electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the benzothiadiazine core, methyl group, or phenylbutanamide moiety.

- Step 2 : Compare biological activity (e.g., enzyme inhibition, receptor binding) using standardized assays.

- Step 3 : Use statistical tools (e.g., multivariate regression) to correlate structural changes with activity trends.

- Reference : Comparative tables of similar compounds (e.g., chlorinated or fluorinated analogs) highlight substituent effects .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Harmonization : Ensure consistent assay conditions (pH, temperature, cell lines).

- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS validation.

- Meta-Analysis : Cross-reference with structurally similar compounds to identify outlier results .

Q. What strategies optimize large-scale synthesis while maintaining yield?

- Methodological Answer :

- Continuous Flow Reactors : Enable precise control of temperature and mixing, reducing side reactions.

- Solvent Recycling : Recover DMF or dichloromethane via distillation to lower costs.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How to assess environmental fate and ecotoxicological risks?

- Methodological Answer :

- Environmental Simulation : Study degradation pathways (hydrolysis, photolysis) under controlled lab conditions.

- Biotic Studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD guidelines.

- Computational Modeling : Predict partition coefficients (LogP) and persistence using EPI Suite or similar tools .

Q. What experimental approaches elucidate protein interaction mechanisms?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with purified target proteins.

- Crystallography/ Cryo-EM : Resolve 3D structures of compound-protein complexes.

- Mutagenesis : Identify critical binding residues via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.